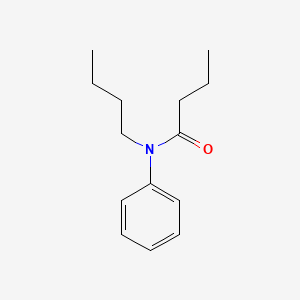![molecular formula C8H14N2O7 B14730904 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid CAS No. 4896-78-0](/img/structure/B14730904.png)
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the carbon atoms of chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where ethylenediamine and chloroacetic acid are mixed in the presence of a suitable solvent. The reaction mixture is heated to facilitate the reaction, and the product is subsequently purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is utilized in various scientific research fields:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry and synthesis.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
作用机制
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the compound to the metal ions, effectively binding them and preventing their participation in unwanted reactions.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid.
Uniqueness
This compound is unique due to its specific binding properties and the stability of the complexes it forms. Its ability to chelate a wide range of metal ions makes it versatile for various applications in research and industry.
属性
CAS 编号 |
4896-78-0 |
|---|---|
分子式 |
C8H14N2O7 |
分子量 |
250.21 g/mol |
IUPAC 名称 |
2-[carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O7/c11-6(12)3-9(4-7(13)14)1-2-10(17)5-8(15)16/h17H,1-5H2,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
UXXSTGZWGMCKSH-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


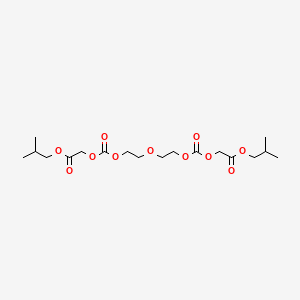
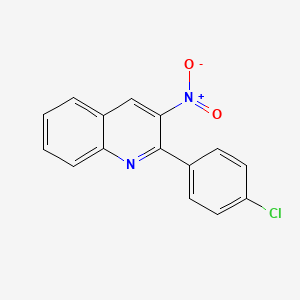

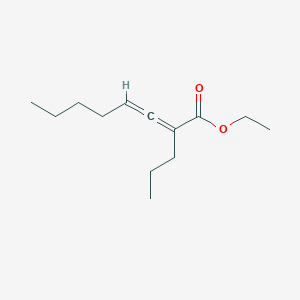
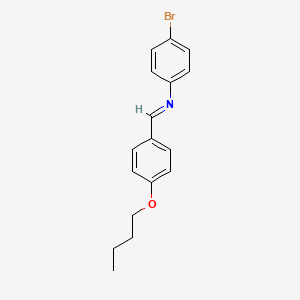
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
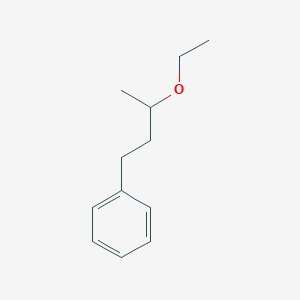

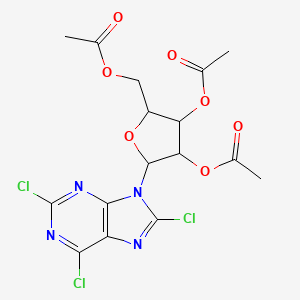

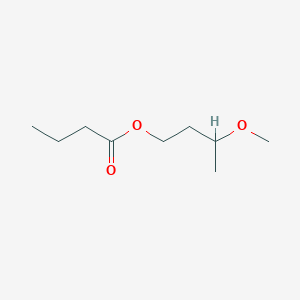
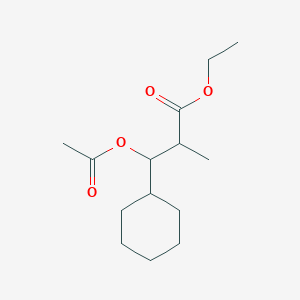
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
